1-Butyl-3-(2,6-dimethylphenyl)urea
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Overview
Description
1-Butyl-3-(2,6-dimethylphenyl)urea is an organic compound belonging to the class of urea derivatives It is characterized by the presence of a butyl group attached to the nitrogen atom of the urea moiety and a 2,6-dimethylphenyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(2,6-dimethylphenyl)urea can be synthesized through the nucleophilic addition of butylamine to 2,6-dimethylphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and proceeds efficiently at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-Butyl-3-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 1-Butyl-3-(2,5-dimethylphenyl)urea
- 1-Butyl-3-(2-ethyl-6-methylphenyl)urea
- 1-Butyl-3-(2,4-dimethylphenyl)urea
Comparison: 1-Butyl-3-(2,6-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities .
Properties
CAS No. |
39143-71-0 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-butyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-4-5-9-14-13(16)15-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16) |
InChI Key |
SYSPPBFQNQIPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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